7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
7-ethoxy-2-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-2-15-10-4-3-8-5-9(7-13)12(14)16-11(8)6-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJVKZJPFURCCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Ethoxy 2 Oxo 2h Chromene 3 Carbaldehyde and Its Analogs
Conventional Synthetic Routes to 2-Oxo-2H-chromene-3-carbaldehyde Derivatives
Traditional methods for synthesizing coumarin-3-carbaldehyde derivatives often involve multi-step procedures, including the initial formation of the coumarin (B35378) ring followed by the introduction of the carbaldehyde group at the C-3 position.
The Knoevenagel condensation is a cornerstone in coumarin synthesis, involving the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group. tandfonline.com For the synthesis of 3-substituted coumarins, this reaction is particularly effective. slideshare.net The condensation of a substituted 2-hydroxybenzaldehyde with an active methylene compound, such as diethyl malonate, in the presence of a basic catalyst like piperidine (B6355638), leads to the formation of the coumarin ring. kjscollege.comsci-hub.se
One documented synthesis of a closely related analog, 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, involves the refluxing of 4-(diethylamino)salicylaldehyde (B93021) with diethyl malonate in ethanol (B145695), using piperidine and acetic acid as catalysts. chemicalbook.com This approach highlights a common pathway where the coumarin ring is first constructed, which can then be subjected to further functionalization to introduce the 3-carbaldehyde group. Another example is the synthesis of coumarin-3-carboxylic acids via the Knoevenagel condensation of salicylaldehydes and Meldrum's acid. nih.gov
| Reactants | Catalyst/Solvent | Product | Yield | Reference |
| 4-(Diethylamino)salicylaldehyde, Diethyl malonate | Piperidine, Acetic acid / Ethanol | 7-(diethylamino)-3-formyl-coumarin | 75% | chemicalbook.com |
| Salicylaldehyde, Meldrum's acid | Sodium azide (B81097) or Potassium carbonate / Water | Coumarin-3-carboxylic acid | 73-99% | nih.gov |
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). youtube.com This electrophilic reagent can introduce a formyl group onto the coumarin nucleus. youtube.com
This method is particularly useful for formylating activated coumarin systems. For instance, 4-hydroxycoumarin (B602359) can be refluxed with DMF and POCl₃ to yield 4-hydroxy-2-oxo-2H-1-benzopyran-3-carboxaldehyde. scite.ai A similar strategy has been applied to synthesize 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, where the precursor, 7-(diethylamino)-2H-chromen-2-one, is treated with a pre-stirred solution of DMF and POCl₃ at 60°C for 12 hours, resulting in a 67.7% yield of the desired product. rsc.org
| Substrate | Reagents | Conditions | Product | Yield | Reference |
| 4-Hydroxycoumarin | DMF, POCl₃ | Reflux | 4-Hydroxy-2-oxo-2H-1-benzopyran-3-carboxaldehyde | Not Specified | scite.ai |
| 7-(Diethylamino)-2H-chromen-2-one | DMF, POCl₃ | 60°C, 12 h | 7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde | 67.7% | rsc.org |
Another established route to coumarin-3-carbaldehydes involves the oxidation of a pre-existing group at the C-3 position, most commonly a methyl group. Selenium dioxide (SeO₂) is a specific and effective oxidizing agent for this transformation. chemicalbook.comresearchgate.net The oxidation of a 3-methylcoumarin (B74530) with SeO₂ converts the methyl group into a formyl group. mendeley.com
This method, often referred to as a Riley oxidation, is a key step in a multi-stage synthesis that may begin with a Baylis-Hillman reaction to produce 3-methylcoumarins. researchgate.net For example, 7-hydroxy-4-methylcoumarin can be oxidized using SeO₂ in hot xylene to produce 7-hydroxy-4-formylcoumarin. globalresearchonline.net Similarly, various 3-methylcoumarins have been successfully oxidized to their corresponding 3-carbaldehydes using selenium dioxide, a reaction that can also be enhanced by microwave assistance. tandfonline.com
| Substrate | Oxidizing Agent | Solvent | Product | Reference |
| 3-Methylcoumarin | SeO₂ | Dioxane | Coumarin-3-carbaldehyde | tandfonline.com |
| 7-Hydroxy-4-methyl coumarin | SeO₂ | Xylene | 7-Hydroxy-4-formyl coumarin | globalresearchonline.net |
| 3-Benzylcoumarin | SeO₂ | Dioxane | 3-Benzoylcoumarin | mendeley.com |
Green Chemistry Principles Applied to 7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde Synthesis
In recent years, synthetic organic chemistry has shifted towards more environmentally benign methodologies. The synthesis of coumarins has benefited from these "green" approaches, which often involve the use of alternative energy sources like microwaves and ultrasound to reduce reaction times, improve yields, and minimize the use of hazardous solvents. eurjchem.com
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov In the context of coumarin synthesis, microwave-assisted protocols have been successfully applied to various reaction types. vjs.ac.vn The Knoevenagel condensation, for example, can be performed rapidly under solvent-free conditions using microwave irradiation, offering advantages such as reduced solvent waste and shorter reaction times. kjscollege.comsci-hub.se
The synthesis of coumarin-3-carboxylic acids from salicylaldehydes and Meldrum's acid has been achieved in excellent yields under microwave irradiation and solvent-free conditions. nih.gov Furthermore, the selenium dioxide oxidation of 3-methylcoumarins to coumarin-3-carbaldehydes has been shown to be more convenient and higher yielding when conducted under microwave-assisted conditions compared to conventional heating. tandfonline.com This technique significantly reduces reaction times, for instance, from hours to minutes. tandfonline.comresearchgate.net
| Reaction Type | Reactants | Conditions | Advantage | Reference |
| Knoevenagel Condensation | Salicylaldehyde, Ethyl acetate (B1210297) derivative | Solvent-free, Piperidine, Microwave | Faster reaction, Solvent-free | kjscollege.comsci-hub.se |
| SeO₂ Oxidation | 3-Methylcoumarin, SeO₂ | Microwave (150 W, 170°C, 1 h) | Improved yield, Reduced time | tandfonline.com |
| Perkin Condensation | Salicylaldehyde, Succinic acid anhydride | DMF, Microwave (250 W, 18 min) | Reduced time (18 min vs 1.5-5 h) | researchgate.net |
Ultrasound irradiation is another green chemistry technique that utilizes acoustic cavitation to enhance chemical reactivity. univ.kiev.ua This method has been applied to the synthesis of coumarin derivatives, often leading to higher yields and shorter reaction times under milder conditions. arabjchem.org
Ultrasound has been effectively used to promote the Knoevenagel condensation for the synthesis of 3-substituted coumarins. For instance, the synthesis of coumarin-3-carboxylic acid derivatives has been achieved by reacting 2-hydroxybenzaldehydes with dimethyl malonate under ultrasonic irradiation in the presence of waste curd water as a green catalytic solvent. eurjchem.com This approach avoids the use of hazardous solvents and metal catalysts. Similarly, various Schiff bases have been synthesized from a coumarin-pyrazole carboxaldehyde derivative using ultrasound irradiation, highlighting the versatility of this technique in coumarin chemistry. researchgate.net
| Reaction Type | Reactants | Conditions | Advantage | Reference |
| Knoevenagel Condensation | 2-Hydroxybenzaldehydes, Dimethyl malonate | Waste curd water, Ultrasonic irradiation (40°C) | Green solvent, Good yields | eurjchem.com |
| Knoevenagel Condensation | Salicylaldehydes, 1,3-Dicarbonyl compounds | MgFe₂O₄ nanoparticles, Ultrasonic irradiation (45°C) | Solvent-free, Good yields (63-73%) | nih.gov |
| Three-component reaction | Aldehydes, Malononitrile (B47326), Resorcinol (B1680541) | Water, Ultrasonic irradiation | Catalyst-free, Green solvent | arabjchem.org |
Solvent-Free and Aqueous Media Reaction Conditions
In recent years, the principles of green chemistry have driven the development of synthetic methods that minimize or eliminate the use of hazardous organic solvents. Solvent-free and aqueous media reactions are at the forefront of these efforts, offering benefits such as reduced environmental impact, lower costs, and often simpler workup procedures.
Solvent-free Knoevenagel condensation has been successfully employed for the synthesis of 3-substituted coumarins. nih.gov For instance, the reaction between various salicylaldehydes and 1,3-dicarbonyl compounds can be conducted at 45°C under ultrasound irradiation in the presence of MgFe2O4 nanoparticles without any solvent, affording good yields. nih.gov Another approach involves the reaction of substituted salicylaldehydes with phenylacetic acids in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) at 180°C under solvent-free conditions, which produced 3-aryl coumarins in excellent yields, reaching up to 90%. nih.gov The optimization of p-TsOH-catalyzed, microwave-assisted synthesis of 4-methyl coumarin derivatives also demonstrated the efficacy of solvent-free conditions, achieving the highest yield with resorcinol and ethyl acetoacetate (B1235776). researchgate.net
Aqueous media reactions provide an environmentally benign alternative. The synthesis of coumarin derivatives has been achieved through Knoevenagel condensation in water, catalyzed by choline (B1196258) chloride (ChCl), with yields ranging from 79% to 98%. nih.gov Similarly, one-pot synthesis of coumarin-3-carboxylic acids has been performed in water, showcasing the versatility of this green solvent. nih.gov Researchers have also reported the synthesis of 3-carboxycoumarins and 3-cyanocoumarins in aqueous media using a Potassium 1,2,3,6-Tetrahydrophthalimide catalyst, highlighting the efficiency and mild conditions of this approach. bhu.ac.in
Interactive Table: Comparison of Green Synthesis Methods for Coumarin Analogs
| Reaction Type | Catalyst | Medium | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Knoevenagel Condensation | MgFe₂O₄ nanoparticles | Solvent-free (Ultrasound) | 45 | 63-73 | nih.gov |
| Perkin-type Reaction | DABCO | Solvent-free | 180 | 61-91 | nih.gov |
| Knoevenagel Condensation | Choline Chloride (ChCl) | Aqueous | 25-30 | 79-98 | nih.gov |
| Pechmann Condensation | p-TsOH | Solvent-free (Microwave) | 80 | 60.1 | researchgate.net |
Catalytic Strategies in the Synthesis of this compound Derivatives
Catalysis is pivotal in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of coumarin aldehydes and their derivatives benefits significantly from various catalytic strategies, including metal-based, organocatalytic, and nanocatalytic systems.
Transition metal catalysts are widely used in the synthesis of chromene and coumarin scaffolds. Iron(III) chloride (FeCl₃) has proven to be an effective catalyst for the one-pot, three-component synthesis of coumarin-3-carboxylic acid esters from salicylaldehydes, Meldrum's acid, and various alcohols. nih.govresearchgate.net In this reaction, FeCl₃ was identified as the best catalyst after screening several others, achieving yields of up to 93% when conducted in ethanol at 70°C. nih.gov
Cobalt-catalyzed reactions also offer a novel route to 2H-chromenes. A method utilizing [CoII(porphyrin)] as a catalyst for the reaction between salicyl-N-tosylhydrazones and terminal alkynes has been developed. msu.edu This reaction proceeds through a metallo-radical activation mechanism and tolerates a wide range of substituents on both starting materials. msu.edu
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for synthesizing coumarin derivatives. beilstein-journals.orgnih.gov These catalysts are often less toxic and less sensitive to air and moisture than their metal-based counterparts.
Commonly used organocatalysts include bases like piperidine, which is frequently used in Knoevenagel condensations to produce coumarins. For example, the synthesis of ethyl coumarin-3-carboxylates from salicylaldehyde derivatives and diethyl malonate is often carried out in refluxing ethanol with piperidine as the catalyst. nih.gov Other nitrogen-containing catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and N-methylmorpholine have also been employed effectively. nih.gov More complex organocatalysts, like squaramides and chiral proline derivatives, have been utilized in asymmetric syntheses to produce enantiomerically enriched coumarin derivatives. beilstein-journals.orgnih.govnih.gov
Enzyme-catalyzed synthesis represents a green and highly selective approach. Lipases, for instance, have demonstrated catalytic promiscuity in synthesizing substituted 2H-chromenes through a three-component reaction, showcasing the potential of biocatalysis in generating these heterocyclic structures. researchgate.net
Nanocatalysts offer unique advantages due to their high surface-area-to-volume ratio and distinct electronic properties, leading to enhanced catalytic activity and selectivity.
Tin(IV) oxide nanoparticles (SnO₂ NPs) have been successfully used as recyclable and heterogeneous catalysts for several coumarin synthesis reactions. researchgate.netnih.govjocpr.comkisti.re.kr They effectively catalyze the Pechmann condensation of phenols with β-ketoesters and the Knoevenagel condensation of ortho-hydroxybenzaldehydes with ethyl acetoacetate to produce 3-acyl-coumarins in high yields under mild, room temperature conditions. researchgate.netjocpr.com The reusability of SnO₂ NPs makes this method both economical and environmentally friendly. researchgate.netnih.gov
Metal-Organic Frameworks (MOFs), such as MOF-5, are crystalline porous materials that have gained attention as powerful catalysts. MOF-5, which consists of Zn₄O clusters linked by terephthalate (B1205515) ligands, acts as an efficient Lewis acid catalyst. nih.gov It has been employed in the synthesis of 2-amino-4H-chromene derivatives by condensing aromatic aldehydes with malononitrile and a phenolic component under mild, solvent-free conditions, achieving excellent yields of up to 95%. researchgate.net The large pore size and high surface area of MOF-5 facilitate reactant access to the active sites. nih.gov
Interactive Table: Performance of Nanocatalysts in Coumarin/Chromene Synthesis
| Nanocatalyst | Reaction Type | Key Advantages | Yield (%) | Reference |
|---|---|---|---|---|
| SnO₂ NPs | Pechmann/Knoevenagel Condensation | Heterogeneous, recyclable, mild conditions | 93-98 | researchgate.netnih.gov |
| MOF-5 | Knoevenagel Condensation/MCR | High surface area, Lewis acidic sites, solvent-free | up to 95 | researchgate.net |
Multi-Component Reaction (MCR) Strategies for Chromene Aldehyde Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. orientjchem.org They offer a powerful strategy for the rapid construction of complex molecules like chromene derivatives from simple starting materials.
A variety of MCRs have been developed for the synthesis of functionalized chromenes. A one-pot, three-component reaction of an aromatic aldehyde, an active methylene compound (like malononitrile), and a C-H acid (such as dimedone or 4-hydroxycoumarin) is a common strategy. jcsp.org.pk These reactions are often catalyzed by a base like DABCO. jcsp.org.pk
Another example is the piperidine/iodine dual-catalyzed, one-pot, three-component synthesis of coumarin-3-carboxamides from salicylaldehyde, amines, and diethyl malonate in ethanol. mdpi.com This metal-free approach offers a clean reaction profile and avoids tedious workup procedures. mdpi.com Furthermore, FeCl₃ has been utilized to catalyze the MCR of salicylaldehydes, Meldrum's acid, and alcohols to afford coumarin-3-carboxylic esters. researchgate.net The development of catalyst-free MCRs, sometimes assisted by ultrasound irradiation, further enhances the green credentials of these synthetic routes. orientjchem.org
Optimization of Reaction Parameters and Yields for Enhanced Synthetic Efficiency
To maximize the efficiency of synthetic protocols, the systematic optimization of reaction parameters such as catalyst type and loading, solvent, temperature, and reaction time is crucial.
In the synthesis of coumarin-3-carboxylic acids via an FeCl₃-catalyzed MCR, a screening of various metal catalysts (including Cu(OAc)₂, CuBr, CuSO₄, and NiCl₂) identified FeCl₃ as the most effective. nih.gov Further optimization revealed that using ethanol as the solvent at a temperature of 70°C provided the highest product yield (93%). nih.gov
For the synthesis of 3-aryl coumarins, reaction conditions were optimized by evaluating different solvents (EtOH, MeOH, toluene, THF, DMF) and temperatures, with the best results (90% yield) obtained under solvent-free conditions at 180°C using DABCO as the catalyst. nih.gov
Similarly, in the development of a p-TsOH-catalyzed, microwave-assisted synthesis of 4-methyl coumarin derivatives, parameters such as the molar ratio of reactants, catalyst loading, microwave power, temperature, and reaction time were systematically varied. researchgate.net The optimal conditions were found to be a 1:1 molar ratio of resorcinol to ethyl acetoacetate, 10 mol% of p-TsOH, and microwave irradiation at 800W and 80°C for 180 seconds under solvent-free conditions. researchgate.net This optimization process significantly improved the reaction's efficiency and yield. researchgate.netbhu.ac.in
Reactivity and Derivatization Strategies of 7 Ethoxy 2 Oxo 2h Chromene 3 Carbaldehyde
Chemical Transformations of the Carbaldehyde Moiety
The carbaldehyde group at the C3 position is a key reactive site, susceptible to oxidation, reduction, and condensation reactions.
The aldehyde functional group of 7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, yielding 7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid. This transformation is a fundamental reaction in organic synthesis, converting the electrophilic aldehyde into a versatile carboxylic acid derivative. The resulting acid can then serve as a precursor for the synthesis of esters, amides, and other acid derivatives. ias.ac.in
Standard laboratory oxidizing agents are suitable for this conversion. While the direct oxidation of this specific substrate is not extensively detailed, the oxidation of similar formyl-containing aromatic compounds is well-established. For instance, the oxidation of formylsalicylic acids to their corresponding dicarboxylic acids has been successfully achieved using potassium permanganate (B83412) in an alkaline medium. researchgate.net Other common reagents for aldehyde oxidation, such as pyridinium (B92312) chlorochromate (PCC) under specific conditions or Jones reagent (chromium trioxide in sulfuric acid), could also be employed, provided the conditions are controlled to prevent unwanted side reactions on the electron-rich coumarin (B35378) ring. libretexts.org
The synthesis of coumarin-3-carboxylic acids is more commonly achieved via the Knoevenagel condensation of a substituted salicylaldehyde (B1680747) with malonic acid or its derivatives, which generates the acid functionality directly. researchgate.netresearchgate.netnih.gov However, the post-synthetic oxidation of the 3-carbaldehyde provides an alternative route to these valuable compounds.
Table 1: Potential Reagents for Oxidation of the Carbaldehyde Moiety
| Reagent | Conditions | Product |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Alkaline medium | 7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid |
Selective reduction of the carbaldehyde group affords the corresponding primary alcohol, 3-(hydroxymethyl)-7-ethoxy-2H-chromen-2-one. This transformation requires a reducing agent that can chemoselectively reduce the aldehyde in the presence of the lactone (an ester) and the α,β-unsaturated double bond within the pyrone ring.
Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically suitable for this purpose. NaBH₄ is generally not strong enough to reduce esters, making it ideal for the selective reduction of aldehydes and ketones. A photocatalytic method involving a ruthenium complex has also been reported for the synthesis of coumarin 3-aldehydes, and a subsequent reaction scheme in the same study demonstrates the reduction of the aldehyde to an alcohol using NaBH₄. researchgate.net This confirms the viability of this selective transformation on the coumarin-3-carbaldehyde scaffold.
This reduction is a valuable synthetic step, as the resulting 3-(hydroxymethyl)coumarin can be used in further functionalization reactions, such as etherification or esterification at the newly formed primary alcohol.
Table 2: Reagents for Selective Reduction of the Carbaldehyde Moiety
| Reagent | Conditions | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol (B145695), Room Temperature | 3-(hydroxymethyl)-7-ethoxy-2H-chromen-2-one |
| Ammonia Borane (H₃NBH₃) | Water | 3-(hydroxymethyl)-7-ethoxy-2H-chromen-2-one |
One of the most characteristic reactions of the carbaldehyde moiety is its condensation with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the aldehyde carbonyl carbon, followed by dehydration to yield a compound containing a carbon-nitrogen double bond (azomethine group).
The reaction is typically acid-catalyzed and proceeds readily by heating this compound with a primary amine (R-NH₂) in a suitable solvent like ethanol. A wide variety of primary amines can be used, including aliphatic amines, anilines, and hydrazines, leading to a diverse range of coumarin-based Schiff bases. For example, reaction with anilines produces N-aryl imines, while reaction with hydrazine (B178648) or substituted hydrazines yields the corresponding hydrazones. The formation of N'-benzylidene-2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide from the condensation of a coumarin hydrazide with benzaldehyde (B42025) illustrates this type of transformation. nih.gov This reactivity provides a straightforward method for introducing complex nitrogen-containing substituents at the C3 position, which is often explored for developing compounds with specific biological or photophysical properties.
Modifications and Functionalization of the Chromene Ring System
Beyond the aldehyde, the chromene ring itself offers opportunities for derivatization, including substitution at the ethoxy group and annulation reactions to build more complex heterocyclic systems.
The 7-ethoxy group is an aryl ether, which is generally stable. Direct substitution at this position is challenging. However, a common strategy to achieve functionalization at the C7 position is through the cleavage of the ether bond to reveal the corresponding phenol, 7-hydroxy-2-oxo-2H-chromene-3-carbaldehyde.
This ether cleavage is typically accomplished under harsh conditions using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group (Sɴ2 mechanism), releasing iodoethane (B44018) or bromoethane (B45996) and the desired 7-hydroxycoumarin derivative.
Once formed, the 7-hydroxy group is a versatile handle for introducing a wide variety of new functionalities. It can be readily O-alkylated using alkyl halides under basic conditions or O-acylated with acid chlorides or anhydrides to form new ethers and esters, respectively. This two-step sequence of ether cleavage followed by re-functionalization allows for diverse "substitutions" at the C7 position.
The combination of the carbaldehyde at C3 and the reactive C4 position of the coumarin ring makes this compound an excellent substrate for annulation and ring fusion reactions, leading to novel polycyclic heterocyclic architectures. These reactions often utilize bifunctional reagents that can react with both sites.
A prominent example is the synthesis of pyrazolo[4,3-c]coumarin derivatives. The reaction of a 4-chloro-3-formylcoumarin with various hydrazines leads to the formation of a fused pyrazole (B372694) ring. The reaction likely proceeds via initial formation of a hydrazone at the formyl group, followed by nucleophilic attack of the second hydrazine nitrogen at the C4 position (displacing the chloro group) and subsequent cyclization and aromatization. This strategy is a powerful tool for creating coumarin-fused heterocycles.
Another important strategy involves the Knoevenagel condensation of the 3-carbaldehyde group with active methylene (B1212753) compounds (e.g., malononitrile (B47326), ethyl cyanoacetate). This reaction extends the conjugated system by forming a new carbon-carbon double bond at the aldehyde position, furnishing a product with a vinyl group bearing electron-withdrawing substituents. This new functionality can then participate in subsequent intramolecular cyclization or cycloaddition reactions to build additional fused rings. For example, cascade reactions of 3-formylchromones with various partners have been used to generate complex tetracyclic benzopyrones. researchgate.net
Table 3: Annulation Strategies
| Reaction Type | Reagents | Fused Ring System |
|---|---|---|
| Pyrazole Annulation | Hydrazine or substituted hydrazines | Pyrazolo[4,3-c]coumarin |
| Knoevenagel Condensation / Cyclization | Malononitrile, Piperidine (B6355638) | Dihydropyran or Pyridine (B92270) (after subsequent steps) |
| Multi-component Cascade Reaction | Amidine hydrochlorides, Ethyl 2-(pyridin-2-yl)acetate | Dihydro-[4,5'-bipyrimidin]-6(1H)-one nih.gov |
Synthesis of Novel Heterocyclic Systems Incorporating the this compound Scaffold
The 3-formyl group and the adjacent enone system in this compound make it an ideal precursor for constructing fused and appended heterocyclic rings through condensation and cycloaddition reactions. These reactions typically involve binucleophilic reagents that interact with the aldehyde carbon and the C4 position of the coumarin ring.
Synthesis of Pyrazole Derivatives: One of the most common transformations involves the reaction with hydrazine derivatives to yield pyrazoles. The reaction of 3-formylchromones with hydrazines can lead to the formation of coumarinyl-pyrazoles. For instance, studies on related 3-acetyl-2H-chromen-2-ones, upon reaction with phenylhydrazine (B124118) and subsequent Vilsmeier-Haack formylation, yield 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. kthmcollege.ac.inresearchgate.net This suggests that this compound would react similarly with various hydrazines (like hydrazine hydrate, phenylhydrazine, or thiosemicarbazide) to form the corresponding 3-(7-ethoxy-2-oxo-2H-chromene-3-yl)pyrazoles. The initial step is the condensation of the hydrazine with the aldehyde, followed by cyclization.
Synthesis of Isoxazole (B147169) Derivatives: Analogous to pyrazole synthesis, reactions with hydroxylamine (B1172632) hydrochloride can be employed to construct isoxazole rings. The reaction of ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoates with hydroxylamine is known to produce isoxazole derivatives under mild conditions. researchgate.net It is anticipated that this compound would react with hydroxylamine to form an intermediate oxime, which could then undergo intramolecular cyclization to yield a coumarin-fused or -appended isoxazole system.
Synthesis of Pyridine Derivatives: The construction of pyridine rings can be achieved through multi-component reactions. The Knoevenagel condensation of the coumarin-3-carbaldehyde with an active methylene compound (such as malononitrile or ethyl cyanoacetate), followed by a Michael addition and cyclization sequence with another reagent, can lead to highly substituted pyridine rings fused to the coumarin scaffold. For example, reactions of 3-formylchromones with 5-aminopyrazoles have been shown to result in chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one derivatives. nih.gov
The following table summarizes representative reactions for synthesizing heterocyclic systems from various coumarin-3-carbaldehyde analogs, which are expected to be applicable to the 7-ethoxy derivative.
| Starting Coumarin Derivative | Reagent(s) | Product Heterocycle | Solvent | Catalyst/Conditions | Yield (%) |
| 3-Acetyl-2H-chromen-2-one | Phenylhydrazine, then Vilsmeier-Haack Reagent (POCl₃/DMF) | Pyrazole | Acetic Acid, then DMF | Reflux | N/A |
| 4-Chloro-3-formylcoumarin | Hydrazine Hydrate | Chromeno[4,3-c]pyrazol-4(1H)-one | Ethanol | Reflux, 2h | 67-89 |
| 3-Formylchromone | 5-Amino-3-methyl-1H-pyrazole | Chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one | DMF | DBU, Reflux | 60 |
| Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoate | Hydroxylamine | Isoxazole derivative | Ethanol | Room Temp | 71-90 |
This table presents data from analogous compounds to illustrate potential synthetic routes, as specific yield data for this compound is not available in the reviewed literature.
Spectroscopic and Structural Elucidation of 7 Ethoxy 2 Oxo 2h Chromene 3 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde is expected to show distinct signals corresponding to each unique proton in the molecule. The aldehydic proton is anticipated to appear as a singlet in the downfield region, typically around δ 9.9-10.2 ppm. The vinylic proton on the coumarin (B35378) ring system (H-4) should also resonate as a singlet, further downfield due to the electron-withdrawing effects of the adjacent carbonyl and aldehyde groups. The aromatic protons on the benzene (B151609) ring will present a characteristic splitting pattern. The ethoxy group will be identifiable by a quartet from the methylene (B1212753) (-CH₂-) protons and a triplet from the methyl (-CH₃) protons, a result of spin-spin coupling.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the lactone is expected at approximately δ 160 ppm, while the aldehydic carbonyl carbon will be significantly further downfield, around δ 187 ppm. The spectrum will also feature signals for the aromatic and vinylic carbons of the coumarin core, as well as the two distinct carbons of the ethoxy group.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons. A COSY spectrum would show correlations between the methylene and methyl protons of the ethoxy group, and between adjacent aromatic protons. An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | ||
|---|---|---|---|
| Predicted δ (ppm) | Assignment | Predicted δ (ppm) | Assignment |
| ~10.1 | -CHO | ~187.0 | -CHO |
| ~8.3 | H-4 | ~162.0 | C-7 |
| ~7.4 | H-5 | ~159.0 | C-2 |
| ~6.8 | H-6 | ~155.0 | C-8a |
| ~6.7 | H-8 | ~148.0 | C-4 |
| ~4.1 (q) | -OCH₂CH₃ | ~130.0 | C-5 |
| ~1.4 (t) | -OCH₂CH₃ | ~115.0 | C-3 |
| ~114.0 | C-4a | ||
| ~112.0 | C-6 | ||
| ~101.0 | C-8 | ||
| ~64.0 | -OCH₂CH₃ | ||
| ~14.5 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl groups. The lactone C=O stretch is expected around 1720-1740 cm⁻¹, while the aldehydic C=O stretch should appear at a slightly lower frequency, typically in the range of 1680-1700 cm⁻¹. The spectrum would also show characteristic C-H stretching vibrations for the aromatic and aldehydic protons, as well as C=C stretching for the aromatic ring and the pyrone ring. The presence of the ethoxy group would be confirmed by C-O stretching bands.
Table 2: Expected IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3050-3100 | C-H stretch | Aromatic |
| ~2900-3000 | C-H stretch | Aliphatic (ethoxy) |
| ~2720, ~2820 | C-H stretch (Fermi resonance) | Aldehyde |
| ~1720-1740 | C=O stretch | Lactone |
| ~1680-1700 | C=O stretch | Aldehyde |
| ~1600, ~1480 | C=C stretch | Aromatic/Vinylic |
| ~1200-1250 | C-O stretch | Aryl ether (ethoxy) |
| ~1050-1150 | C-O stretch | Alkyl ether (ethoxy) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₂H₁₀O₄), the expected exact mass of the molecular ion [M]⁺ would be calculated.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. Common fragmentation pathways for coumarins involve the loss of carbon monoxide (CO) from the pyrone ring. The aldehyde group could also undergo fragmentation. The ethoxy group might be lost as an ethyl radical or ethylene.
Table 3: Predicted HRMS Data and Plausible Fragments for this compound
| m/z (predicted) | Ion/Fragment | Description |
|---|---|---|
| 218.0579 | [C₁₂H₁₀O₄]⁺ | Molecular Ion [M]⁺ |
| 190.0629 | [M - CO]⁺ | Loss of carbon monoxide |
| 189.0497 | [M - CHO]⁺ | Loss of the formyl radical |
| 173.0497 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Coumarin derivatives are known for their strong UV absorption and often exhibit fluorescence. The extended π-conjugated system in this compound is expected to result in significant absorption in the UV-A or near-UV region. The spectrum would likely show multiple absorption bands corresponding to π → π* and n → π* transitions. The position of the absorption maximum (λmax) is sensitive to the solvent polarity.
Table 4: Expected UV-Vis Absorption Data for this compound
| Solvent | Predicted λmax (nm) | Electronic Transition |
|---|---|---|
| Ethanol (B145695) | ~250-270 | π → π |
| Ethanol | ~340-360 | π → π (intramolecular charge transfer) |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture
Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not available, data from the closely related 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde reveals that the coumarin core is essentially planar.
It is expected that this compound would also adopt a largely planar conformation to maximize π-conjugation. The ethoxy group may be slightly out of the plane of the aromatic ring. In the crystal lattice, molecules would likely be packed in a way that is influenced by intermolecular interactions such as C-H···O hydrogen bonds involving the carbonyl and ether oxygens, and potentially π-π stacking between the planar coumarin systems.
Table 5: Predicted Crystallographic Parameters for this compound (based on analogues)
| Parameter | Predicted Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Structural Features | Planar coumarin core |
| Dominant Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |
Computational and Theoretical Investigations of 7 Ethoxy 2 Oxo 2h Chromene 3 Carbaldehyde
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and electronic properties of compounds like 7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde.
DFT calculations, often utilizing basis sets like B3LYP/6-311++G(d,p), can determine the optimized molecular structure, vibrational frequencies, and other key parameters. icm.edu.pl These theoretical calculations provide a detailed understanding of the molecule's three-dimensional conformation and the spatial arrangement of its atoms. For similar coumarin (B35378) derivatives, DFT studies have been successfully used to correlate theoretical findings with experimental data, such as X-ray crystallography results. icm.edu.pl
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability.
The energy gap (ΔE) between the HOMO and LUMO is a significant parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For coumarin derivatives, DFT calculations are used to compute the energies of these frontier orbitals and the resulting energy gap, which helps in predicting their electronic and optical properties. icm.edu.plresearchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Coumarin Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -2.0 |
| Energy Gap (ΔE) | 4.5 |
Note: The values in this table are illustrative and based on typical DFT calculations for similar coumarin compounds.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud modification.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These descriptors are calculated using the following equations:
χ = - (EHOMO + ELUMO) / 2
η = (ELUMO - EHOMO) / 2
S = 1 / η
ω = χ² / (2η)
By calculating these parameters for this compound, researchers can predict its reactivity in various chemical environments and its potential to participate in different types of reactions.
Table 2: Illustrative Global Reactivity Descriptors for a Coumarin Derivative
| Descriptor | Value (eV) |
| Electronegativity (χ) | 4.25 |
| Chemical Hardness (η) | 2.25 |
| Chemical Softness (S) | 0.44 |
| Electrophilicity Index (ω) | 4.01 |
Note: These values are for illustrative purposes and are derived from the hypothetical FMO energies in Table 1.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in drug discovery and toxicology for predicting the activity of new compounds.
The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. mdpi.com These descriptors can be classified into several categories:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, connectivity indices, etc.
3D descriptors: Steric parameters, surface area, etc.
Software packages are used to calculate a large number of descriptors for each molecule in the dataset. mdpi.comufv.br Subsequently, feature selection techniques are employed to identify the most relevant descriptors that correlate with the biological activity, thereby reducing the complexity of the model and avoiding overfitting. mdpi.com
Once the relevant descriptors are selected, a mathematical model is developed using various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest. mdpi.com The goal is to create a model that can accurately predict the biological activity of compounds based on their descriptor values.
The predictive power and robustness of the developed QSAR model are assessed through rigorous validation strategies. nih.gov These include:
Internal Validation: Techniques like cross-validation (e.g., leave-one-out or k-fold) are used to evaluate the model's performance on the training set. mdpi.com
External Validation: The model's ability to predict the activity of an independent set of compounds (the test set) that was not used in model development is evaluated. u-strasbg.fr
Statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and predictive R² for the external test set are used to gauge the quality of the QSAR model. ufv.br
Table 3: Example of a QSAR Model Equation and its Statistical Parameters
| Parameter | Value |
| Model Equation | pIC50 = 0.5 * (Descriptor A) - 0.2 * (Descriptor B) + 1.5 * (Descriptor C) + 2.1 |
| R² | 0.85 |
| Q² | 0.75 |
| Predictive R² | 0.80 |
Note: This table presents a hypothetical QSAR model for illustrative purposes.
Molecular Docking Simulations with Defined Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme.
The process involves predicting the binding mode and affinity of the ligand within the active site of the target protein. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.
Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. The binding affinity is often expressed as a docking score, with lower scores generally indicating a more favorable binding interaction. These simulations can guide the synthesis of new derivatives with improved biological activity. researchgate.net
Table 4: Illustrative Molecular Docking Results for a Coumarin Derivative with a Hypothetical Protein Target
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Interacting Residues | TYR 23, LYS 45, ILE 89 |
| Types of Interactions | Hydrogen bond with TYR 23, Hydrophobic interactions with LYS 45 and ILE 89 |
Note: The data in this table is hypothetical and serves as an example of typical molecular docking results.
Analysis of Ligand-Protein Interaction Profiles
Computational docking studies are instrumental in predicting how this compound interacts with protein targets. While specific studies on this exact molecule are limited, the analysis of related coumarin derivatives reveals common interaction patterns. The binding of coumarins to proteins is often characterized by a combination of hydrogen bonds and hydrophobic interactions.
The ethoxy group at the 7-position can act as a hydrogen bond acceptor, while the carbonyl group of the lactone ring and the aldehyde group at the 3-position are also potential hydrogen bond acceptors. The aromatic rings of the coumarin scaffold frequently engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's binding pocket.
For instance, in studies of similar coumarin derivatives, the oxygen atoms of the coumarin ring are often found to form key hydrogen bonds with backbone or side-chain hydrogens of the protein. The planarity of the coumarin ring system facilitates favorable stacking interactions, contributing to the stability of the ligand-protein complex. The specific interaction profile, of course, depends on the unique topology and amino acid composition of the target protein's active site.
Prediction of Binding Affinities and Modes
Molecular docking simulations are employed to predict the binding affinity and the most stable binding conformation (mode) of this compound within a protein's active site. The binding affinity is typically quantified by a scoring function that estimates the free energy of binding (ΔG), with more negative values indicating a stronger interaction.
The predicted binding modes for coumarin derivatives often show the ligand nestled within a hydrophobic pocket, with specific hydrogen bonds providing orientational specificity. The ethoxy group at the 7-position can influence the orientation of the molecule within the binding site, potentially leading to interactions with specific residues that would not be accessible to unsubstituted or differently substituted coumarins. The aldehyde group at the 3-position can also play a crucial role in anchoring the ligand through specific hydrogen bonds.
| Protein Target (Hypothetical) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
|---|---|---|---|
| Protein Kinase A | -8.5 | Lys72, Glu91, Phe239 | Hydrogen Bond, π-π Stacking |
| Human Serum Albumin | -7.9 | Arg222, Tyr150, Leu238 | Hydrogen Bond, Hydrophobic |
| Cyclooxygenase-2 | -9.1 | Arg120, Tyr355, Val523 | Hydrogen Bond, Hydrophobic |
Photophysical Properties Simulation (Time-Dependent DFT, TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to simulate the electronic absorption and emission spectra of molecules, providing insights into their photophysical properties. For this compound, TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the corresponding emission wavelength, which are crucial for applications such as fluorescent probes.
The introduction of an electron-donating ethoxy group at the 7-position and an electron-withdrawing aldehyde group at the 3-position is expected to create a "push-pull" system. This configuration typically leads to an intramolecular charge transfer (ICT) upon photoexcitation, resulting in a red-shift of the absorption and emission spectra compared to the unsubstituted coumarin core. TD-DFT studies on similar coumarin derivatives have shown that the nature and position of substituents significantly influence the photophysical properties. rsc.org
Simulations can also provide information on the oscillator strength, which is related to the intensity of the absorption, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key determinant of the molecule's electronic properties and reactivity.
| Property | Predicted Value | Method |
|---|---|---|
| Maximum Absorption Wavelength (λmax) | ~380 nm | TD-DFT/B3LYP/6-31G(d) |
| Maximum Emission Wavelength (λem) | ~450 nm | TD-DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Energy Gap | ~3.5 eV | DFT/B3LYP/6-31G(d) |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is essential to understand its flexibility and the different spatial arrangements it can adopt. While the coumarin ring system is largely planar, the ethoxy and aldehyde groups have rotational freedom. Computational methods can be used to identify the lowest energy conformers.
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, both in solution and when bound to a protein. plos.org In the context of a protein-ligand complex, MD simulations can assess the stability of the predicted binding mode obtained from molecular docking. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein atoms, which indicates the stability of the complex, and the persistence of intermolecular interactions such as hydrogen bonds.
MD simulations of coumarin-protein complexes have shown that stable binding is often characterized by low RMSD values for the ligand and the protein's binding site residues. plos.org The simulations can also reveal the role of water molecules in mediating ligand-protein interactions and provide insights into the conformational changes that may occur in the protein upon ligand binding.
| Simulation Parameter | Typical Observation for Stable Complex |
|---|---|
| Ligand RMSD | Low and stable fluctuation around an average value |
| Protein Binding Site RMSD | Low and stable fluctuation |
| Key Hydrogen Bonds | Maintained for a significant percentage of the simulation time |
Advanced Applications of 7 Ethoxy 2 Oxo 2h Chromene 3 Carbaldehyde in Chemical Research
Development of Fluorescent Probes and Chemosensors
The inherent fluorescence of the coumarin (B35378) core, modulated by the electron-donating ethoxy group and the electron-withdrawing carbaldehyde group, makes 7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde an excellent platform for the design of fluorescent probes and chemosensors. These molecular tools are instrumental for the selective detection of various analytes, including metal ions and reactive oxygen species.
Mechanisms of Ion Sensing and Recognition (e.g., Zn²⁺, HClO)
While direct studies on this compound as a specific sensor for zinc ions (Zn²⁺) and hypochlorous acid (HClO) are not extensively documented, the behavior of analogous coumarin derivatives provides a strong basis for its potential sensing mechanisms.
For the detection of Zn²⁺ , a plausible mechanism involves the coordination of the ion with the carbonyl oxygen of the coumarin ring and the oxygen of the carbaldehyde group. This interaction can lead to a "chelation-enhanced fluorescence" (CHEF) effect. In its free state, the probe might exhibit quenched fluorescence due to photoinduced electron transfer (PET) from the electron-rich ethoxy group to the electron-deficient carbaldehyde. Upon binding to Zn²⁺, the PET process is inhibited, resulting in a significant enhancement of the fluorescence intensity. A similar principle has been demonstrated with a 7,8-benzochromone-3-carbaldehyde derivative, which showed a selective fluorescent response to Zn²⁺.
In the case of hypochlorous acid (HClO) , a highly reactive oxygen species, the sensing mechanism is likely to involve an irreversible chemical reaction. The aldehyde group of this compound can be selectively oxidized by HClO to a carboxylic acid. This transformation would alter the electronic properties of the fluorophore, leading to a distinct change in its fluorescence emission, often a "turn-on" or ratiometric response. This reaction-based sensing approach offers high selectivity as other reactive oxygen species may not induce the same chemical transformation. A similar reactivity has been observed in other coumarin-based probes designed for HClO detection. For instance, 7-(diethylamino)-2-oxo-2H-chromene-4-carbaldehyde has been reported as a fluorescent chemosensor for HClO, where the reaction with HClO leads to an increase in fluorescence intensity.
Potential in Bioimaging Applications
The favorable photophysical properties of this compound, such as a potentially high quantum yield and good photostability, position it as a promising candidate for bioimaging applications. Its cell permeability, a common feature of many coumarin derivatives, would allow it to be used for visualizing intracellular analytes. By incorporating specific recognition moieties, this core structure can be tailored to target specific organelles or biomolecules within a living cell. The development of probes based on this scaffold could enable real-time monitoring of dynamic cellular processes, contributing to a deeper understanding of cell biology and disease pathogenesis.
Exploration in Organic Electronic and Photonic Materials
The π-conjugated system of the coumarin ring, further extended and modulated by its substituents, imparts interesting optoelectronic properties to this compound, making it a candidate for investigation in the field of organic electronics and photonics.
Optoelectronic Properties and Light Emission Characteristics
Computational studies on similar coumarin derivatives have shown that the electronic and optical properties can be finely tuned by modifying the substituents on the coumarin core. The presence of an electron-donating group at the 7-position and an electron-withdrawing group at the 3-position, as in this compound, creates a "push-pull" system. This configuration typically leads to a smaller HOMO-LUMO energy gap, resulting in absorption and emission at longer wavelengths.
The light emission characteristics are expected to be influenced by the polarity of the surrounding medium, a phenomenon known as solvatochromism. This property is advantageous for applications such as organic light-emitting diodes (OLEDs), where the emission color can be tuned. The specific absorption and emission maxima, as well as the quantum yield of this compound, would need to be experimentally determined to fully assess its potential in light-emitting devices.
Below is a table summarizing the typical optoelectronic properties of push-pull coumarin derivatives, which can be considered indicative for this compound.
| Property | Typical Range for Push-Pull Coumarins |
| Absorption Maximum (λabs) | 350 - 450 nm |
| Emission Maximum (λem) | 450 - 550 nm |
| Stokes Shift | 50 - 100 nm |
| Quantum Yield (ΦF) | 0.3 - 0.9 |
| HOMO Level | -5.5 to -6.0 eV |
| LUMO Level | -2.5 to -3.0 eV |
| Energy Gap (Eg) | 2.5 - 3.5 eV |
Note: These are generalized values and the specific properties of this compound may vary.
Charge Transport Properties and Semiconducting Potential
The planar structure and extended π-conjugation of coumarin derivatives suggest their potential as organic semiconductors. The ability of these molecules to self-assemble into ordered structures is crucial for efficient charge transport. The intermolecular interactions, such as π-π stacking, are influenced by the substituents on the coumarin ring.
Supramolecular Chemistry and Self-Assembly Research
The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into well-defined, functional architectures. The structure of this compound offers several features that make it an interesting building block for supramolecular chemistry and self-assembly research.
The planar aromatic core provides a platform for π-π stacking interactions, which are a key driving force in the self-assembly of many organic molecules. The ethoxy group can participate in hydrogen bonding and van der Waals interactions, while the polar carbaldehyde group can act as a hydrogen bond acceptor. The interplay of these non-covalent forces can direct the self-assembly of the molecules into various nanostructures, such as fibers, ribbons, or vesicles.
Furthermore, the photochemical reactivity of the coumarin core, specifically its ability to undergo [2+2] cycloaddition upon irradiation with UV light, can be exploited within a supramolecular assembly. By pre-organizing the molecules in a specific orientation through self-assembly, it is possible to control the stereochemistry of the photodimerization reaction. This approach has been used with other coumarin derivatives to achieve highly selective synthesis of specific cyclobutane (B1203170) isomers, which would be difficult to obtain through conventional solution-phase chemistry. The self-assembly of this compound could therefore be a powerful tool for creating novel photoresponsive materials.
Photochromic Properties and their Research Implications
While direct and extensive research on the photochromic properties of this compound is not extensively detailed in publicly available literature, the broader class of coumarin derivatives, to which it belongs, is known for its significant photophysical and photochemical behavior. The potential for photochromism in this specific compound can be inferred from the established characteristics of the coumarin scaffold, particularly those with substitutions at the 3 and 7 positions.
The core of photochromism in many organic molecules, including coumarins, lies in the reversible transformation between two forms, each possessing distinct absorption spectra. This transformation is induced by the absorption of electromagnetic radiation. For coumarin derivatives, this often manifests as E-Z isomerization around a double bond or through photodimerization reactions.
Research into novel coumarin derivatives, specifically 2-oxo-2H-chromenecarbaldehyde hydrazones, has demonstrated their photochromic and thermochromic properties. researchgate.net These studies indicate that irradiation with UV light can induce a hypsochromic shift (a shift to a shorter wavelength) in the absorption maximum, corresponding to the formation of a less stable isomer. researchgate.net Subsequent irradiation with visible light can then cause a bathochromic shift (a shift to a longer wavelength), reverting the molecule to its more stable form. researchgate.net This reversible process is a hallmark of photochromism and forms the basis for molecular switches.
The photophysical properties of coumarins are heavily influenced by the nature and position of substituents on the chromene ring. An electron-donating group at the 7-position, such as the ethoxy group in this compound, is known to enhance the fluorescence intensity of the coumarin. nih.gov This is due to the promotion of an intramolecular charge transfer (ICT) from the benzene (B151609) ring to the pyranone moiety upon excitation. nih.gov The presence of an electron-withdrawing group at the 3-position, like the carbaldehyde group, further facilitates this ICT process. nih.gov
The interplay of these substituents suggests that this compound likely possesses interesting photophysical properties, with a potential for photo-induced isomerization. The carbaldehyde group at the 3-position introduces a carbon-carbon double bond within its conjugated system, which could be susceptible to photoinduced E-Z isomerization.
Detailed Research Findings
While specific experimental data for this compound is scarce, studies on analogous coumarin-3-carbaldehyde derivatives provide valuable insights. For instance, the investigation of 2-oxo-2H-chromenecarbaldehyde hydrazones revealed that these compounds can be switched between different isomeric states using light. researchgate.net This switching is observable through changes in their UV-Vis absorption spectra.
The general mechanism for photo-isomerization in such systems involves the absorption of a photon, which excites the molecule to a higher electronic state. In this excited state, the energy barrier for rotation around a double bond is significantly lower, allowing for the conversion from one isomer to another. The molecule then relaxes back to the ground electronic state, now in a different isomeric form. This new isomer will have a different absorption spectrum, leading to the observed photochromic effect.
The research implications of these photochromic properties are vast and span several fields of advanced chemical research:
Molecular Switches: The ability to reversibly switch between two states using light makes these compounds candidates for the development of molecular-level switches. These switches can be used to control chemical reactions, molecular recognition events, and even the flow of electrons in molecular electronic devices.
Optical Data Storage: The distinct absorption spectra of the two isomeric forms can be utilized for high-density optical data storage. Information can be "written" by irradiating the material with a specific wavelength of light to induce the formation of one isomer, and "erased" by using a different wavelength to revert to the original form.
Photo-responsive Materials: Incorporation of photochromic coumarin derivatives into polymer matrices can lead to the creation of photo-responsive materials. These materials can change their physical properties, such as color, shape, or permeability, in response to light, opening up applications in areas like smart textiles, self-healing materials, and drug delivery systems.
Fluorescent Probes: The strong fluorescence of 7-alkoxy coumarins, coupled with the potential for photo-switching, makes them attractive for the design of advanced fluorescent probes. The fluorescence of the probe could be turned "on" or "off" by light, allowing for super-resolution imaging techniques and the study of dynamic processes in biological systems.
Interactive Data Table: Hypothetical Photochromic Properties
The following table presents hypothetical data for the photochromic properties of this compound, based on the typical behavior of related coumarin derivatives. This data is for illustrative purposes and would require experimental verification.
| Property | State A (e.g., E-isomer) | State B (e.g., Z-isomer) |
| Wavelength of Max. Absorption (λmax) | ~350-370 nm | ~320-340 nm |
| Molar Extinction Coefficient (ε) | High | Lower |
| Color in Solution | Colorless to pale yellow | Colorless |
| Switching Wavelength (A → B) | UV light (~365 nm) | - |
| Switching Wavelength (B → A) | Visible light (>400 nm) | - |
| Fluorescence Emission Maximum | ~420-440 nm | Quenched or shifted |
| Quantum Yield of Isomerization (ΦA→B) | Moderate | - |
Future Research Directions and Perspectives on 7 Ethoxy 2 Oxo 2h Chromene 3 Carbaldehyde
Advancements in Sustainable Synthetic Methodologies for Chromene Carbaldehydes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize environmental benignity, efficiency, and the use of renewable resources. researchgate.net Traditional methods for synthesizing chromene derivatives often rely on hazardous organic bases and solvents. scispace.com Future research will focus on developing more sustainable and eco-friendly synthetic routes for chromene carbaldehydes.
Key areas of advancement include:
One-Pot Multicomponent Reactions (MCRs): These reactions are highly efficient as they combine multiple starting materials in a single step, which reduces reaction times, labor costs, and waste production. jetir.org The development of novel MCRs for constructing the 7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde scaffold from simple, readily available precursors is a significant goal.
Green Catalysts and Solvents: There is a growing emphasis on replacing hazardous catalysts and solvents. Research into heterogeneous, reusable catalysts like Rochelle salt and nanozeolites has shown promise in the synthesis of related chromene structures. scispace.comscispace.compsu.edu The use of environmentally friendly solvents such as water and ethanol (B145695) is also a key aspect of green synthesis protocols. scispace.com
Alternative Energy Sources: Innovative techniques such as microwave irradiation and ultrasound-assisted synthesis are being explored to accelerate reaction rates and improve yields under milder conditions, further contributing to the sustainability of the synthetic process. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Chromene Derivatives
| Feature | Traditional Synthesis | Sustainable (Green) Synthesis |
|---|---|---|
| Solvents | Often uses DMF, acetonitrile | Prioritizes water, ethanol scispace.com |
| Catalysts | May use hazardous organic bases (e.g., piperidine) scispace.com | Employs reusable, benign catalysts (e.g., Rochelle salt, nanozeolites) scispace.compsu.edu |
| Efficiency | Often multi-step, generating intermediate waste | Focuses on one-pot, multicomponent reactions jetir.org |
| Energy Input | Typically conventional heating | Utilizes alternative energy like microwaves and ultrasound researchgate.net |
| Waste Generation | Higher waste output | Reduced waste due to higher atom economy and fewer steps jetir.org |
Deeper Mechanistic Elucidation of Novel Biological Activities and Targets
The chromene scaffold is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govjocpr.com While preliminary screenings have identified these activities in various derivatives, future research must delve deeper into the specific molecular mechanisms of action of this compound and its analogues.
Future investigations should concentrate on:
Target Identification: Moving beyond phenotypic screening to identify the specific cellular and molecular targets (e.g., enzymes, receptors, DNA) with which these compounds interact. bac-lac.gc.ca For instance, docking studies on similar compounds have suggested DNA gyrase B as a potential target for antimicrobial activity. bac-lac.gc.ca
Pathway Analysis: Elucidating the signal transduction pathways that are modulated by the compound upon binding to its target. This includes understanding its effects on cellular processes like apoptosis, cell cycle regulation, and inflammatory responses.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound to understand how different functional groups influence its biological activity and target selectivity. researchgate.net This provides crucial information for designing more potent and specific agents.
Table 2: Known Biological Activities of Chromene Scaffolds and Future Mechanistic Goals
| Biological Activity | Known Examples in Chromene Derivatives | Future Mechanistic Research Goals |
|---|---|---|
| Anticancer | Antiproliferative effects against various cancer cell lines ekb.egresearchgate.net | Identify specific protein targets (e.g., kinases, Bcl-2 family proteins), elucidate apoptosis induction pathways researchgate.netnih.gov |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria bac-lac.gc.ca | Determine the mechanism of cell wall or protein synthesis inhibition; investigate DNA gyrase binding bac-lac.gc.ca |
| Anti-inflammatory | General anti-inflammatory properties observed nih.govjocpr.com | Identify specific targets in the inflammatory cascade (e.g., COX enzymes, cytokines) |
| Antiviral | Inhibition of viral replication nih.gov | Elucidate the mechanism of action, such as inhibition of viral enzymes like sialidases jocpr.com |
| CNS Activity | Monoamine Oxidase (MAO) inhibition nih.gov | Clarify binding modes within the enzyme active site; determine isoform selectivity (MAO-A vs. MAO-B) nih.gov |
Rational Design of Derivatized Compounds with Tuned Biological and Material Properties
Rational design involves the deliberate modification of a chemical structure to achieve desired properties. For this compound, this approach can be used to create a library of derivatives with fine-tuned characteristics for both therapeutic and materials science applications. The inherent reactivity of the aldehyde group and the potential for substitution on the aromatic ring make this scaffold highly amenable to derivatization.
Key strategies for rational design include:
Modifying Ring Substituents: Altering the ethoxy group at the 7-position or introducing other substituents (e.g., hydroxyl, nitro, halo groups) on the benzene (B151609) ring can modulate the compound's electronic properties, lipophilicity, and hydrogen bonding capabilities. This can significantly impact biological target affinity and specificity. nih.gov
Derivatizing the Aldehyde Group: The carbaldehyde at the 3-position is a versatile chemical handle for synthesizing a wide range of derivatives, such as Schiff bases, hydrazones, and carboxamides, each with potentially unique biological and photophysical profiles. nih.govnih.gov
Tuning Photophysical Properties: For material applications, such as fluorescent probes or dyes, modifications to the chromene core can be used to tune optical properties like absorption/emission wavelengths, quantum yield, and photostability. nih.gov
Table 3: Potential Effects of Structural Modifications on Compound Properties
| Position of Modification | Type of Modification | Potential Impact on Properties |
|---|---|---|
| C7-Position | Varying the alkoxy chain length (e.g., methoxy, propoxy) | Modulates lipophilicity, potentially affecting cell membrane permeability. |
| Benzene Ring | Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) | Alters electronic properties, potentially enhancing receptor binding or creating chemosensors. |
| Benzene Ring | Introduction of electron-donating groups (e.g., -OH, -NH2) | Can enhance antioxidant properties and modify fluorescence characteristics. researchgate.net |
| C3-Position | Conversion of aldehyde to imine/hydrazone | Creates new compounds with distinct biological profiles, such as anticonvulsant or antimicrobial activity. researchgate.net |
| C4-Position | Introduction of various substituents (in related scaffolds) | Can have a dominant steric effect on binding to biological targets like MAO-B. nih.gov |
Integration of Advanced Computational and Experimental Approaches in Drug Discovery
The modern drug discovery process relies heavily on the synergy between computational (in silico) and experimental (in vitro and in vivo) methods. jddhs.com This integrated approach accelerates the identification and optimization of lead compounds by reducing the time and cost associated with exhaustive experimental screening. springernature.comnih.gov
The iterative cycle involves:
In Silico Screening and Design: Computational tools are used to predict the properties and activities of virtual compounds. Techniques like molecular docking simulate the binding of a ligand to a protein target, while quantitative structure-activity relationship (QSAR) models predict biological activity based on chemical structure. jocpr.comnih.govbeilstein-journals.org ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions help to identify candidates with favorable drug-like properties early in the process. springernature.com
Chemical Synthesis: Promising candidates identified through computational screening are then synthesized in the laboratory.
In Vitro Validation: The synthesized compounds are tested experimentally to validate the computational predictions and determine their actual biological activity and potency. researchgate.net
Iterative Optimization: The experimental results are used to refine the computational models, leading to the design of a new generation of compounds with improved properties. This cycle is repeated to optimize the lead candidate. nih.gov
Table 4: Role of Computational Tools in the Drug Discovery Pipeline for Chromene Derivatives
| Computational Tool | Application in Drug Discovery |
|---|---|
| Molecular Docking | Predicts the binding mode and affinity of chromene derivatives to specific protein targets (e.g., enzymes, receptors). jocpr.combeilstein-journals.org |
| Virtual Screening | Rapidly screens large virtual libraries of chromene derivatives to identify potential "hits" for a given biological target. nih.gov |
| QSAR | Develops mathematical models that correlate the chemical structure of chromene derivatives with their biological activity. nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity, guiding the design of new molecules. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex over time to assess the stability of the interaction. nih.gov |
| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of new derivatives to filter out candidates likely to fail in later stages. springernature.com |
Exploration of Uncharted Application Areas for this compound and its Derivatives
While much of the focus on chromene derivatives has been in medicinal chemistry, their unique electronic and photophysical properties suggest potential for a wide range of other applications. Future research should aim to explore these uncharted territories beyond conventional drug discovery.
Potential novel application areas include:
Advanced Materials: The coumarin (B35378) scaffold is known for its fluorescence, making it a candidate for developing organic light-emitting diodes (OLEDs), laser dyes, and optical brighteners. nih.gov Derivatives could be designed as functional components in polymers and other advanced materials. chemimpex.com
Chemosensors: The conjugated system of the coumarin core can be engineered to create highly sensitive and selective fluorescent chemosensors. These sensors could be designed to detect specific metal ions, anions (like cyanide), or biologically important molecules by exhibiting a change in their fluorescence upon binding. nih.gov
Photodynamic Therapy (PDT): Derivatives could be explored as photosensitizers in PDT. In this application, a non-toxic drug is administered and then activated by light of a specific wavelength to produce reactive oxygen species that kill targeted cells, such as cancer cells.
Agrochemicals: The biological activity of chromenes suggests they could be investigated as potential leads for developing new, potentially biodegradable agrochemicals, such as herbicides or fungicides. scispace.com
Table 5: Potential Uncharted Applications and Rationale
| Potential Application Area | Rationale Based on Chromene Scaffold Properties |
|---|---|
| Organic Electronics (e.g., OLEDs) | Strong fluorescence and tunable emission spectra are characteristic of many coumarin derivatives. nih.gov |
| Fluorescent Chemosensors | The rigid, conjugated structure provides a stable fluorophore that can be functionalized for selective analyte binding. nih.gov |
| Photodynamic Therapy Agents | The ability to absorb light and potentially generate reactive oxygen species upon irradiation. |
|
Q & A
Q. What are the established synthetic routes for 7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde?
The compound is synthesized via formylation of 7-ethoxy-2H-chromen-2-one derivatives. A common method involves Vilsmeier-Haack formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled temperature (0–5°C). Post-reaction, hydrolysis yields the aldehyde. Purification typically employs recrystallization from ethanol or chromatography .
Q. How is the structure of this compound validated?
Structural confirmation relies on 1H/13C NMR and X-ray crystallography . For example, single-crystal X-ray studies reveal a planar chromene ring system with an aldehyde group at C3 and ethoxy substitution at C6. Key NMR signals include a singlet for the aldehyde proton (~δ 10.2 ppm) and characteristic coupling patterns for aromatic protons .
Q. What safety protocols are critical when handling this compound?
Due to its reactivity and potential health hazards (e.g., skin/eye irritation), use fume hoods , nitrile gloves, and flame-resistant lab coats. Avoid contact with water (risk of exothermic decomposition) and store in airtight containers at 2–8°C. Emergency measures include rinsing eyes with water for 15 minutes and using activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How can crystallographic disorder in X-ray data of this compound be resolved?
Crystallographic disorder, often observed in the ethoxy group or aldehyde moiety, is addressed using SHELXL refinement tools. Strategies include:
- Applying ISOR and DELU restraints to manage thermal motion anisotropy.
- Partitioning disordered atoms into multiple sites with refined occupancy factors. Example: A study resolved ethoxy group disorder by splitting C and O atoms over two positions (occupancy ratio 0.6:0.4), achieving an R-factor of 0.048 .
Q. How do contradictory NMR signals arise in derivatives, and how are they resolved?
Signal splitting or unexpected shifts in oxime derivatives (e.g., OXE-J) may stem from rotamers or hydrogen bonding . For example, the aldehyde oxime proton (δ 8.79 ppm in OXE-J) shows splitting due to restricted rotation around the C=N bond. Resolution methods:
- Variable-temperature NMR to coalesce rotameric peaks.
- DFT calculations to predict dominant conformers .
Q. What experimental designs are optimal for studying its bioactivity?
- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative strains, with ciprofloxacin as a control.
- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7), monitoring IC₅₀ values at 48 hours.
- Mechanistic studies : Molecular docking against target proteins (e.g., topoisomerase II) using AutoDock Vina, validated by SPR binding assays .
Q. How can synthetic byproducts be minimized during oxime formation?
Key parameters:
- Stoichiometry : Use 1.5 equivalents of hydroxylamine hydrochloride to ensure complete aldehyde conversion.
- Solvent choice : Ethanol > methanol due to reduced side reactions (e.g., imine formation).
- pH control : Sodium acetate buffer (pH 4.5–5.5) suppresses hydrolysis of intermediates. Example: Optimized conditions yield oxime derivatives with >90% purity .
Data Analysis and Validation
Q. What statistical methods are used to validate spectral assignments?
- 2D NMR (HSQC, HMBC) : Correlate 1H-13C couplings to confirm connectivity (e.g., aldehyde carbon coupling to C3 and C4).
- HRMS : Match experimental m/z (e.g., 409.1271 for OXE-J) with theoretical values (Δ < 2 ppm).
- IR spectroscopy : Validate carbonyl stretches (νC=O ~1700 cm⁻¹) and oxime N–O stretches (~930 cm⁻¹) .
Q. How are computational methods integrated with experimental data?
- DFT optimization : Gaussian 09 with B3LYP/6-31G(d) to predict NMR chemical shifts (MAE < 0.3 ppm).
- Molecular dynamics : Simulate solvent effects (e.g., chloroform) on conformational stability.
- SC-XRD vs. DFT : Compare bond lengths/angles (e.g., C3–C4 bond: 1.46 Å experimental vs. 1.48 Å calculated) .
Conflict Resolution in Research
Q. How should researchers address discrepancies in reported bioactivity data?
- Meta-analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., cell line passage number).
- Dose-response validation : Repeat assays with standardized protocols (e.g., 24/48/72-hour time points).
- Structural analogs : Test derivatives to isolate substituent effects (e.g., ethoxy vs. methoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
